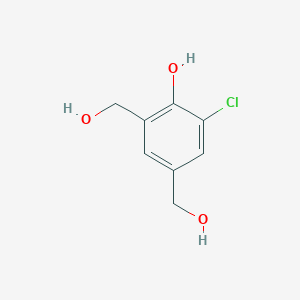
(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol is an organic compound with the molecular formula C8H9ClO3 It is characterized by the presence of a chloro group, a hydroxy group, and two methanol groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-hydroxy-1,3-phenylene)dimethanol typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by a condensation reaction to form the desired product. The reaction conditions generally include room temperature and an aqueous medium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction mixture is typically filtered, washed, and recrystallized to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenylene compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-4-hydroxybenzaldehyde or 5-chloro-4-hydroxybenzoic acid.
Reduction: Formation of 4-hydroxy-1,3-phenylene)dimethanol.
Substitution: Formation of 5-amino-4-hydroxy-1,3-phenylene)dimethanol or 5-thiol-4-hydroxy-1,3-phenylene)dimethanol.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of high-gloss polyester resins and other polymeric materials.
Wirkmechanismus
The mechanism of action of (5-Chloro-4-hydroxy-1,3-phenylene)dimethanol involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(hydroxymethyl)-p-cresol: Similar structure but with a methyl group instead of a chloro group.
2,6-Dimethylol-4-methylphenol: Contains two hydroxymethyl groups and a methyl group on the benzene ring.
2,6-Bis(hydroxymethyl)-4-methylphenol: Another similar compound with a methyl group instead of a chloro group.
Uniqueness
(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and potential biological activity. The chloro group can participate in unique substitution reactions and may enhance the compound’s antimicrobial properties compared to its methyl-substituted counterparts .
Eigenschaften
Molekularformel |
C8H9ClO3 |
|---|---|
Molekulargewicht |
188.61 g/mol |
IUPAC-Name |
2-chloro-4,6-bis(hydroxymethyl)phenol |
InChI |
InChI=1S/C8H9ClO3/c9-7-2-5(3-10)1-6(4-11)8(7)12/h1-2,10-12H,3-4H2 |
InChI-Schlüssel |
AONNUJLOCLHEIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CO)O)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




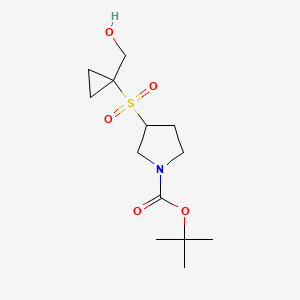
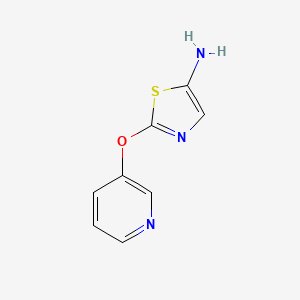
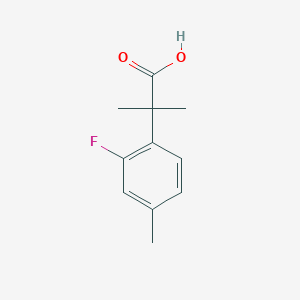
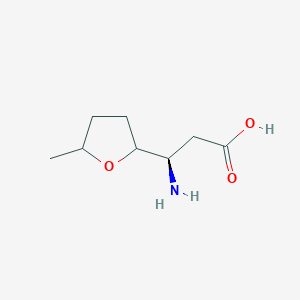
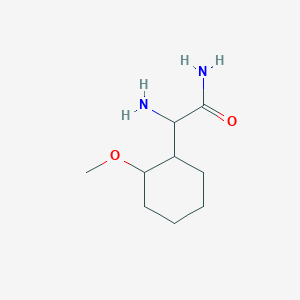
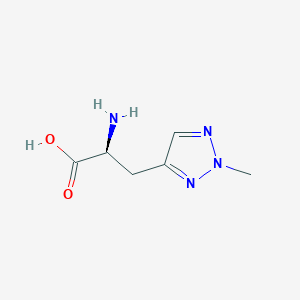

![Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B13334246.png)

![(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine](/img/structure/B13334262.png)

![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane](/img/structure/B13334271.png)
